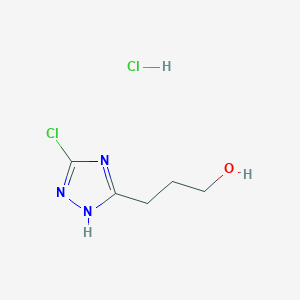![molecular formula C8H12N2O2 B2657353 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide CAS No. 21121-49-3](/img/structure/B2657353.png)
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is a chemical compound with the CAS Number: 21121-49-3 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide .
Molecular Structure Analysis
The InChI code for 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide is 1S/C8H12N2O2/c9-7(12)8-3-1-5(2-4-8)6(11)10-8/h5H,1-4H2,(H2,9,12)(H,10,11) . This indicates the molecular structure of the compound.Scientific Research Applications
Reactivity and Synthesis
Research has explored the reactivity of related azabicyclic compounds with bases, leading to the synthesis of various derivatives. For instance, the interaction of azabicyclic compounds with amines and other bases can result in ring-opening reactions and further cyclization, producing new compounds with potential applications in medicinal chemistry and materials science (Ershov et al., 2001).
Enantioselective Construction
The enantioselective construction of azetidin-2-ones, crucial for synthesizing carbapenem antibiotics, demonstrates the importance of 3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide derivatives in developing new antibiotics. Intramolecular C–H insertion reactions catalyzed by chiral dirhodium(II) complexes have been employed for this purpose, offering a novel route to these key intermediates (Anada & Watanabe, 1998).
Hydrogen Bond Study
The structure of a complex involving 3-oxo-azabicyclo[2.2.2]octane has been analyzed, revealing the presence of a very strong NHO hydrogen bond. This finding is significant in the context of supramolecular chemistry, where such interactions are pivotal for understanding molecular assemblies and designing new materials (Majerz et al., 1989).
Polyfunctional Glycosyl Derivatives
The synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane highlights the application of azabicyclic structures in synthesizing complex molecules. These derivatives can serve as initial compounds for creating oxygen heterocyclic natural molecules, thus playing a crucial role in the development of new drugs and bioactive compounds (Ievlev et al., 2016).
Muscarinic Activities
Research on 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives has been conducted to explore their muscarinic activities. Such studies are vital for understanding the potential therapeutic applications of these compounds in treating neurological disorders (Plate et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-oxo-2-azabicyclo[2.2.2]octane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-7(12)8-3-1-5(2-4-8)6(11)10-8/h5H,1-4H2,(H2,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFZROAUBAUZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(naphthalen-1-yl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2657274.png)


![2-Chloro-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2657279.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)

![(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2657287.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2657288.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)


